3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride
CAS No.:
Cat. No.: VC18639862
Molecular Formula: C12H15BrClN
Molecular Weight: 288.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BrClN |
|---|---|
| Molecular Weight | 288.61 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride |
| Standard InChI | InChI=1S/C12H14BrN.ClH/c13-10-4-2-9(3-5-10)11-12(8-14-11)6-1-7-12;/h2-5,11,14H,1,6-8H2;1H |
| Standard InChI Key | VRIIIQGJGMJNTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(C1)CNC2C3=CC=C(C=C3)Br.Cl |
Introduction
Structural Characteristics and Molecular Design
Bicyclic Framework and Electronic Properties
The compound’s defining feature is its spirocyclic architecture, where two rings share a single atom—the nitrogen at position 2 of the azaspiro[3.3]heptane system. The bromophenyl group at position 3 introduces steric bulk and electron-withdrawing effects, which influence molecular polarity and binding interactions. X-ray crystallography of analogous spirocyclic compounds reveals chair-like conformations in the heptane ring, stabilized by intramolecular hydrogen bonding between the hydrochloride counterion and the nitrogen lone pair.
Substituent Effects on Reactivity
The 4-bromophenyl group enhances electrophilic aromatic substitution resistance while providing a handle for further functionalization via cross-coupling reactions. Computational models indicate that the bromine atom’s inductive effect lowers the electron density of the adjacent phenyl ring, potentially favoring interactions with hydrophobic receptor pockets. This electronic modulation is critical for optimizing binding affinities in drug design.
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The synthesis of 3-(4-bromophenyl)-2-azaspiro[3.3]heptane hydrochloride typically begins with the cyclization of a precursor amine with a bromophenyl-containing ketone. Key steps include:
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Cyclization: Formation of the spirocyclic core via acid-catalyzed intramolecular aldol condensation.
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Functionalization: Introduction of the bromophenyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Salt Formation: Precipitation of the hydrochloride salt using HCl gas or aqueous HCl.
Reaction Conditions and Yield Optimization
Data from recent syntheses reveal the impact of solvent choice, temperature, and catalysts on yield (Table 1).
Table 1: Representative Synthetic Protocols and Yields
| Reagents & Conditions | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Sodium cyanoborohydride, TEA | DMF | RT | 4 h | 60 mg | |
| Pd(dba)₃, DavePhos, NaOtBu | THF | 85°C | 0.5 h | 2% | |
| N-Ethyldiisopropylamine | Dioxane | 120°C | 18 h | 78% |
The low yield in palladium-catalyzed couplings (e.g., 2% in THF ) underscores the challenge of achieving sp³-hybridized nitrogen reactivity under cross-coupling conditions. Microwave-assisted synthesis and flow chemistry may address these limitations by enhancing reaction efficiency.
Pharmacokinetic Considerations and Challenges
Metabolic Stability
Future Directions and Clinical Translation
Lead Optimization Priorities
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Bioisosteric Replacement: Substituting the bromine atom with trifluoromethyl or cyano groups to enhance metabolic stability while retaining receptor affinity.
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Stereochemical Control: Investigating enantioselective synthesis to isolate the active enantiomer and reduce dose-related toxicity.
Preclinical Development Milestones
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In Vivo Toxicology: Assessing hepatotoxicity and CNS safety in rodent models.
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Formulation Development: Exploring nanoparticle encapsulation to improve oral absorption.
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